molecular formula C8H8 B14572398 1,6a-Dihydropentalene CAS No. 61771-83-3

1,6a-Dihydropentalene

Cat. No.: B14572398
CAS No.: 61771-83-3
M. Wt: 104.15 g/mol
InChI Key: QWRPWKLDIIPCSI-UHFFFAOYSA-N
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Description

1,6a-Dihydropentalene is a bicyclic organic scaffold of significant interest in advanced chemical research. This fused ring system serves as a key precursor and core structure in developing novel functional materials and ligands. Recent studies on its phosphorus-containing analogue have revealed its potential as a solid-state luminophore, suggesting applications for the core this compound structure in the design of new emitting materials . Furthermore, the broader family of dihydropentalenes and their corresponding pentalenide dianions are of great utility in organometallic chemistry. These systems can act as versatile ligands that fold around single metal centers or bridge multiple metals, forming complexes with applications in catalytic small molecule activation and olefin polymerization . The electronic structure of the pentalenide core can be systematically tuned through substitution, allowing researchers to fine-tune properties such as aromaticity and charge distribution for specific applications . As a synthetic building block, the dihydropentalene structure is accessible via novel cyclization routes, including formal [6+2] cycloadditions, providing efficient pathways for its preparation and further functionalization . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61771-83-3

Molecular Formula

C8H8

Molecular Weight

104.15 g/mol

IUPAC Name

1,6a-dihydropentalene

InChI

InChI=1S/C8H8/c1-3-7-5-2-6-8(7)4-1/h1-5,8H,6H2

InChI Key

QWRPWKLDIIPCSI-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC21

Origin of Product

United States

Advanced Synthetic Methodologies for 1,6a Dihydropentalene and Its Structural Analogues

Annulation and Condensation Reactions

The construction of the 1,6a-dihydropentalene scaffold, a key structural motif in various polycyclic frameworks, has been a subject of significant research. Among the developed synthetic strategies, annulation and condensation reactions have proven to be particularly effective. These methodologies often involve the formation of one or more rings in a single synthetic operation, providing an efficient route to these bicyclic systems. This section will delve into two prominent methods: the Michael annulation of cyclopentadienes with α,β-unsaturated carbonyl compounds and the cycloaddition of fulvenes with nucleophiles/enamines.

Michael Annulation of Cyclopentadienes with α,β-Unsaturated Carbonyl Compounds

The Michael annulation, a tandem sequence involving a Michael addition followed by an intramolecular aldol (B89426) condensation, stands as a powerful tool for the synthesis of this compound and its derivatives. This reaction typically involves the conjugate addition of a cyclopentadienyl (B1206354) anion to an α,β-unsaturated ketone or aldehyde, leading to a 1,5-dicarbonyl intermediate which then undergoes an intramolecular cyclization to form the dihydropentalene ring system.

The stereochemical and regiochemical outcomes of the Michael annulation are critical aspects that dictate the structure of the final dihydropentalene product. The initial Michael addition step establishes new stereocenters, and the subsequent intramolecular aldol condensation can lead to different regioisomers depending on which enolate is formed and which carbonyl group is attacked.

The regioselectivity of the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is influenced by both electronic and steric factors. Typically, the nucleophile adds to the β-carbon of the enone system. However, in certain cases, α-addition has been observed, particularly when the β-carbon is substituted with strongly electron-withdrawing groups. Computational studies have shown that the regioselectivity can be predicted by analyzing the partial atomic charges and frontier orbitals of the reactants. researchgate.netfiu.edu For the annulation reaction leading to dihydropentalenes, the desired pathway is the 1,4-conjugate addition of the cyclopentadienyl nucleophile to the β-position of the α,β-unsaturated carbonyl compound.

Stereochemical control in these reactions is often challenging due to the formation of multiple stereocenters. The relative stereochemistry of the substituents on the newly formed five-membered ring is determined during the Michael addition and the subsequent cyclization. Diastereoselective Michael additions can be achieved by employing chiral auxiliaries, catalysts, or by substrate control where existing stereocenters direct the approach of the nucleophile.

The substitution patterns on both the cyclopentadiene (B3395910) and the α,β-unsaturated carbonyl compound exert a profound influence on the reaction pathways and the resulting isomer distribution. The nature and position of substituents can affect the nucleophilicity of the cyclopentadienyl anion, the electrophilicity of the Michael acceptor, and the steric hindrance around the reacting centers.

For instance, the reaction between 1,4-diphenyl-cyclopenta-1,3-diene and 1,3-diphenylprop-2-en-1-one in the presence of a base like pyrrolidine (B122466) yields 1,3,4,6-tetraphenyl-1,2-dihydropentalene. acs.org The substitution pattern on the enone can also dictate whether the reaction proceeds via a 1,2-addition to the carbonyl group or the desired 1,4-Michael addition. A systematic study on the reactions of cyclopentadiene with various α,β-unsaturated carbonyl compounds catalyzed by pyrrolidine-H₂O revealed that β-aryl substituted enals tend to form 6-vinylfulvenes (from 1,2-addition), while other enones can lead to the Michael adducts which then cyclize to dihydropentalenes.

The electronic properties of the substituents on the aromatic rings of chalcones (1,3-diphenylprop-2-en-1-ones) have been shown to affect the rate of the Michael addition. A Hammett plot for the reaction of cyclopentadiene with a series of substituted chalcones indicates that electron-withdrawing groups on the benzoyl group and electron-donating groups on the styryl group accelerate the reaction.

Furthermore, the substitution pattern can lead to the formation of different dihydropentalene isomers. For example, unsymmetrically substituted reactants can result in a mixture of constitutional isomers and diastereomers. Double bond isomerization within the dihydropentalene product can also occur, influenced by the electronic nature of the substituents.

The following table summarizes the outcomes of the Michael annulation with different substitution patterns:

Cyclopentadiene Derivativeα,β-Unsaturated CarbonylProduct(s)
CyclopentadieneBenzalacetone1-Methyl-3-phenyl-1,2-dihydropentalene
1,4-Diphenylcyclopentadiene1,3-Diphenylpropenone (Chalcone)1,3,4,6-Tetraphenyl-1,2-dihydropentalene
CyclopentadieneCinnamaldehyde6-(2-Phenylvinyl)fulvene
CyclopentadieneCrotonaldehydeMixture of 6-(1-propenyl)fulvene and isomeric fulvenes from Michael addition

The base-promoted Michael annulation proceeds through a well-defined mechanistic sequence. The first step involves the deprotonation of cyclopentadiene by a base to generate the cyclopentadienyl anion, a potent nucleophile. This anion then undergoes a conjugate addition to the α,β-unsaturated carbonyl compound, forming an enolate intermediate.

This enolate can then undergo an intramolecular aldol condensation. This involves the formation of a new enolate by proton exchange, which then attacks the remaining carbonyl group to form a six-membered ring intermediate (a β-hydroxy ketone). Subsequent dehydration of this aldol adduct under the reaction conditions leads to the formation of the α,β-unsaturated ketone within the newly formed six-membered ring, which in the case of dihydropentalene synthesis is a five-membered ring.

The choice of base can be crucial for the success of the reaction. While strong bases like sodium methoxide (B1231860) can be used, milder bases like pyrrolidine have been found to be effective, often in catalytic amounts. The mechanism with a base catalyst involves the following key steps:

Deprotonation: The base removes a proton from the cyclopentadiene to form the cyclopentadienyl anion.

Michael Addition: The cyclopentadienyl anion attacks the β-carbon of the α,β-unsaturated carbonyl compound, leading to the formation of an enolate intermediate.

Proton Transfer: A proton is transferred to the α-carbon of the enolate, yielding a 1,5-dicarbonyl compound.

Intramolecular Aldol Condensation: The base catalyzes an intramolecular aldol reaction of the 1,5-dicarbonyl compound, which involves the formation of an enolate followed by cyclization and dehydration to afford the dihydropentalene product.

Computational studies have provided further insights into the energetics and transition states of these steps, helping to rationalize the observed reactivity and selectivity.

Cycloaddition of Fulvenes with Nucleophiles/Enamines for Dihydropentalene Formation

Fulvenes, with their cross-conjugated π-system, are versatile building blocks in cycloaddition reactions. Their ability to act as either a 2π, 4π, or 6π component allows for the construction of a diverse range of cyclic and polycyclic structures. The reaction of fulvenes with nucleophiles, particularly enamines, provides an elegant route to dihydropentalene derivatives through a formal [6+2] cycloaddition.

The intermolecular [6+2] cycloaddition of a fulvene (B1219640) with an enamine has been shown through computational studies to proceed via a stepwise mechanism involving a zwitterionic intermediate. nih.gov This is in contrast to some intramolecular versions of this reaction which can proceed through a concerted, albeit highly asynchronous, transition state. nih.gov

The stepwise mechanism can be outlined as follows:

Nucleophilic Attack: The enamine, acting as a 2π component, attacks one of the endocyclic double bond carbons of the fulvene (the 6π component). This initial carbon-carbon bond formation leads to a zwitterionic intermediate. In this intermediate, the positive charge is typically localized on the nitrogen atom of the former enamine moiety (as an iminium ion), and the negative charge is delocalized over the cyclopentadienyl system of the former fulvene moiety.

Ring Closure: The anionic cyclopentadienyl portion of the zwitterion then attacks the iminium ion in an intramolecular fashion. This second carbon-carbon bond formation closes the ring and forms the dihydropentalene skeleton.

Proton Transfer/Tautomerization: Subsequent proton transfer or tautomerization steps lead to the final, neutral dihydropentalene product.

The regioselectivity of the initial attack and the subsequent ring closure are key to determining the final structure of the dihydropentalene. Electron-donating groups on the exocyclic carbon of the fulvene can enhance its reactivity as a 6π component in these cycloadditions. beilstein-journals.orgd-nb.info

An example of this methodology is the reaction of 6-substituted fulvenes with enamines generated in situ from ketones and a secondary amine catalyst like pyrrolidine. This approach provides a convenient one-pot synthesis of 1,2-dihydropentalenes. The reaction is, however, sensitive to steric hindrance at the C-6 position of the fulvene.

The following table provides a summary of representative [6+2] cycloaddition reactions for dihydropentalene synthesis:

Fulvene ComponentNucleophile/Enamine SourceResulting Dihydropentalene Skeleton
6,6-DimethylfulveneAcetone/Pyrrolidine2,2-Dimethyl-1,2-dihydropentalene derivative
6-Phenylfulvene1-MorpholinocyclohexenePhenyl-substituted octahydropentaleno[1,2-b]quinoline derivative
Fulvenes with δ-formylalkyl groupsDiphenylprolinol silyl (B83357) ether (forms enamine intramolecularly)Tricyclopentanoid (linear triquinane) derivatives

This stepwise [6+2] cycloaddition pathway highlights the rich and often complex mechanistic landscape of fulvene chemistry, offering a powerful strategy for the synthesis of intricate polycyclic systems like this compound and its analogues.

Catalytic Approaches in Cycloaddition Syntheses

The construction of the dihydropentalene skeleton through cycloaddition reactions can be significantly enhanced by the use of transition metal catalysts. These catalytic approaches offer alternative pathways to thermally- or photochemically-induced cycloadditions, often providing greater control over selectivity and allowing for reactions to proceed under milder conditions. Various transition metals, notably rhodium, nickel, and palladium, have been explored for their ability to catalyze cycloadditions that lead to the formation of five-membered rings, a key structural feature of dihydropentalenes.

Catalytic [4+1]-cycloaddition reactions represent a direct method for constructing a five-membered ring by combining a four-atom component (a 1,3-diene) with a one-atom carbene equivalent. Dinickel complexes, for instance, have been shown to catalyze the [4+1]-cycloaddition of 1,3-dienes with a vinylidene equivalent generated from the reductive activation of a 1,1-dichloroalkene. nih.gov This methodology provides a convergent route to cyclopentene (B43876) derivatives, which are structurally related to the dihydropentalene core.

Rhodium catalysts are also effective in promoting cycloaddition reactions. For example, rhodium(II) catalysts can facilitate the reaction of vinyldiazoacetates with dienes, leading to various cycloadducts. semanticscholar.org While these reactions can lead to different products depending on the specific catalyst and substrates, they highlight the potential of rhodium carbenoids in constructing cyclic systems relevant to dihydropentalene synthesis. Furthermore, rhodium(I) complexes have been utilized in [4+2+1] cycloadditions, demonstrating the versatility of these catalysts in forming complex ring systems. pku.edu.cn

Palladium-catalyzed reactions have also been investigated for the synthesis of carbocyclic systems. Palladium complexes can catalyze the carbocyclization of dienallenes and trienallenes, leading to the formation of substituted cyclohexenes and cyclobutenes. nih.gov Although not directly forming dihydropentalenes, these methods demonstrate the capability of palladium catalysts to mediate complex C-C bond-forming cascades for the synthesis of cyclic and polycyclic structures.

The choice of metal and ligand is crucial in directing the outcome of these catalytic cycloadditions, influencing not only the efficiency but also the chemo-, regio-, and stereoselectivity of the reaction.

Catalyst SystemReactantsProduct TypeKey Features
Dinickel complexes/Zn1,3-diene, 1,1-dichloroalkeneCyclopentene derivatives[4+1] cycloaddition, vinylidene equivalent. nih.gov
Rhodium(II) carboxylatesVinyldiazoacetate, DieneCycloadductsCan lead to [4+2] or [4+3] products depending on catalyst. semanticscholar.org
Rhodium(I) complexesVinylallenes, COTropone derivatives[4+2+1] cycloaddition. pku.edu.cn
Palladium complexesDienallenes/TrienallenesCyclohexenes/CyclobutenesRegiodivergent carbocyclization. nih.gov

Thermal Rearrangement and Cyclization Pathways

Carbene-Mediated Rearrangements to Dihydropentalene Isomers

Another approach utilizing a carbene rearrangement starts from trans-1,2-bis(2,2-dibromocyclopropyl)ethane. This starting material, when treated with methyllithium, also undergoes rearrangement to form dihydropentalene. However, this reaction is complicated by the formation of significant side products, and purification of the desired dihydropentalene has proven to be challenging. bath.ac.uk

PrecursorReagentProductReported YieldReference
8,8-dibromobicyclo[5.1.0]octa-2,4-dieneMethyllithiumDihydropentalene<12% rsc.orgbath.ac.uk
trans-1,2-Bis(2,2-dibromocyclopropyl)ethaneMethyllithiumDihydropentaleneNot isolated in pure form bath.ac.uk

Cyclooctatetraene-Dihydropentalene Thermal Rearrangements

The thermal rearrangement of cyclooctatetraene (B1213319) (COT) provides a direct route to the parent dihydropentalene. researchgate.netacs.org This isomerization occurs at high temperatures, typically in the range of 400-665 °C. researchgate.net The selectivity of this reaction is highly dependent on the temperature, with optimal conversion to dihydropentalene observed between 500-600 °C. researchgate.net At these temperatures, COT rearranges to form dihydropentalene alongside other products such as acetylene, benzene, and styrene. researchgate.net Optimized procedures, with precise control over temperature and residence time, have been reported to achieve yields of up to 87%. researchgate.net

Mechanistic studies, including those using deuterium-labeled dibenzo[a,e]cyclooctatetraenes, have been conducted to elucidate the pathway of this rearrangement. njit.edu These studies support the involvement of diradical intermediates in the thermal isomerization process. The stability of these intermediates can be influenced by substituents on the cyclooctatetraene ring, which in turn affects the rearrangement. For instance, aryl-substituted dibenzocyclooctatetraenes have been shown to rearrange, while deuterium-labeled analogues did not under similar conditions, lending credence to the role of substituent effects in stabilizing the proposed diradical intermediates. njit.edu The rearrangement of π-expanded COT derivatives upon reduction has also been observed, highlighting the structural flexibility of the COT framework. rsc.org

Starting MaterialTemperature Range (°C)Major ProductKey FindingsReference
Cyclooctatetraene400-665DihydropentaleneOptimal yield at 500-600 °C, up to 87% with precise control. researchgate.net
Dibenzo[a,e]cyclooctatetraenes> Published rearrangement temperaturesNo rearrangement (for deuterated species)Supports diradical intermediate mechanism. njit.edu

Thermal Cyclization of Vinyl Fulvenes

A milder thermal route to dihydropentalenes involves the electrocyclization of 6-vinylfulvene and its derivatives. rsc.orgresearchgate.net The parent 6-vinylfulvene undergoes a thermal cyclization at 110 °C to exclusively yield the 1,5-dihydropentalene (B14688068) isomer. rsc.orgresearchgate.net This specificity is due to facile 1,5-hydride shifts that occur subsequent to the initial cyclization. 6-Propenylfulvene has been reported to undergo a similar thermal reaction at an even lower temperature of 65 °C, although the products were not fully characterized. rsc.org

The synthesis of substituted dihydropentalenes can be achieved through the thermal cyclization of appropriately substituted vinyl fulvenes. This approach offers a pathway to a variety of dihydropentalene derivatives. However, the synthesis of the requisite 6-vinylfulvene precursors can be challenging. rsc.orgnih.gov Despite this, the relatively low temperatures required for these cyclizations present a practical advantage over the high-temperature pyrolytic methods. A competitive pseudo-retro-aldol pathway can sometimes lead to the formation of triarylated monocyclic pentafulvenes as side products. researchgate.net

PrecursorCyclization Temperature (°C)Product IsomerNotesReference
6-Vinylfulvene1101,5-DihydropentaleneExclusive formation due to 1,5-hydride shifts. rsc.orgresearchgate.net
6-Propenylfulvene65Not fully characterizedDemonstrates lower temperature feasibility. rsc.org
Substituted Vinyl FulvenesVariesSubstituted DihydropentalenesAllows for synthesis of derivatives; side products possible. researchgate.net

Metal-Catalyzed Synthetic Routes to Dihydropentalenes

Transition metal catalysis offers powerful methods for the synthesis of dihydropentalenes and their derivatives, often proceeding under milder conditions and with higher selectivity than classical thermal methods. Palladium-catalyzed reactions have been particularly explored for this purpose.

One notable example is the palladium-catalyzed cyclotetramerization of phenylacetylene, which yields tetraphenyldihydropentalenes. rsc.org This reaction, catalyzed by palladium chloride (PdCl₂), produces a mixture of two isomeric products. rsc.org While this method provides a direct entry to substituted dihydropentalenes from simple acyclic precursors, the separation of the desired isomer suitable for further conversion to pentalenide complexes can be a challenge. rsc.org

Palladium catalysts have also been employed in the synthesis of 1,3-dienes from allenes and organic halides, showcasing their versatility in C-C bond formation. nih.gov While not a direct synthesis of the bicyclic dihydropentalene core, these methods are fundamental in constructing the diene moieties that could potentially serve as precursors in subsequent cyclization reactions.

The broader field of metal-catalyzed cycloadditions also provides insights into potential synthetic routes. Nickel-catalyzed cycloadditions, for example, have been developed for the synthesis of various carbocycles and heterocycles, demonstrating the potential of nickel catalysts in mediating complex ring-forming reactions. princeton.edunih.govyoutube.com Similarly, rhodium catalysts are well-known for their ability to mediate a variety of cycloaddition reactions, including those that form five- and eight-membered rings. semanticscholar.orgnih.govpku.edu.cnrsc.org Although direct applications of these specific nickel and rhodium-catalyzed reactions to the synthesis of this compound are not extensively documented, they represent promising areas for future research in developing novel synthetic strategies.

CatalystPrecursorsProductReaction TypeReference
Palladium Chloride (PdCl₂)PhenylacetyleneTetraphenyldihydropentalenesCyclotetramerization rsc.org

Formation under High-Temperature Conditions via Radical Recombination Pathways

The formation of dihydropentalene and other polycyclic aromatic hydrocarbons (PAHs) under high-temperature conditions, such as those found in pyrolysis and combustion, can proceed through complex reaction networks involving radical species. acs.orgresearchgate.netresearchgate.net While not a typical synthetic route for targeted laboratory preparation due to the often-complex product mixtures, understanding these pathways is crucial in various fields, including combustion chemistry and materials science.

At elevated temperatures, organic molecules can undergo homolytic bond cleavage to generate highly reactive radical intermediates. The formation of the pentalene (B1231599) ring system can be envisioned to occur through the recombination of smaller radical species. For instance, the cyclopentadienyl radical is a key intermediate in the pyrolysis of many hydrocarbons. researchgate.net The recombination of two cyclopentadienyl radicals is a known pathway to dihydrofulvalene, which is structurally related to dihydropentalene. Subsequent rearrangements and hydrogen shifts at high temperatures could potentially lead to the formation of the pentalene skeleton.

More generally, the growth of PAHs at high temperatures is understood to proceed via mechanisms such as the Hydrogen-Abstraction-C-Acetylene-Addition (HACA) mechanism, as well as pathways involving the recombination of resonance-stabilized radicals. acs.org These radical/radical or radical/molecule clustering reactions can lead to the rapid formation of complex polycyclic systems. acs.org The pyrolysis of isodicyclopentadiene at temperatures around 575 °C to produce dihydropentalene is a high-temperature synthetic method that likely involves radical-mediated steps. researchgate.net

It is important to note that under these conditions, a multitude of competing reaction channels are active, and the formation of dihydropentalene is often accompanied by a range of other aromatic and polycyclic compounds. The specific products and their relative yields are highly dependent on the precursor molecules, temperature, pressure, and residence time.

Precursor(s)ConditionsProposed MechanismRelevance to Dihydropentalene
IsodicyclopentadieneAnaerobic pyrolysis at ~575 °CRadical-mediated cyclization and fragmentationA known synthetic route to the parent dihydropentalene. researchgate.net
Hydrocarbons (general)High-temperature pyrolysis/combustionRecombination of resonance-stabilized radicals (e.g., cyclopentadienyl)A potential pathway in complex reaction mixtures leading to PAH formation. acs.orgresearchgate.net

Synthesis of Heteroatom-Containing Dihydropentalene Analogues

The introduction of heteroatoms into the dihydropentalene framework offers a powerful strategy to modulate the electronic properties and reactivity of these bicyclic systems. Among the various heteroatoms, phosphorus has garnered significant attention due to its unique bonding capabilities and the potential for the resulting organophosphorus compounds to serve as ligands in catalysis or as components in materials science. The synthesis of such phosphorus-containing analogues often requires specialized synthetic methodologies to construct the key carbon-phosphorus bonds within the bicyclic scaffold.

The intramolecular Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry for the construction of cyclic and polycyclic aromatic systems. masterorganicchemistry.com In recent years, this reaction has been extended to the synthesis of phosphorus-containing heterocycles through what is known as the phospha-Friedel-Crafts reaction. nih.govmdpi.com This methodology has proven to be a viable route for the formation of carbon-phosphorus bonds and the construction of various phosphorus-containing bicyclic and polycyclic frameworks. mdpi.com

One prominent example of this approach is the Tf₂O-mediated intramolecular phospha-Friedel-Crafts-type reaction used to synthesize dibenzophospholes from secondary biarylphosphine oxides. researchgate.net This transformation proceeds under metal-free conditions, where triflic anhydride (B1165640) (Tf₂O) activates the phosphine (B1218219) oxide, facilitating the electrophilic attack of the phosphorus center onto the adjacent aromatic ring to forge the C-P bond and complete the cyclization. researchgate.net

Drawing an analogy from the successful synthesis of other phosphorus heterocycles, a similar strategy can be envisioned for the synthesis of 1-phospha-1,6a-dihydropentalene derivatives. The general approach would involve a suitably substituted phosphine oxide precursor that, upon activation with a Lewis acid or a strong protic acid, undergoes an intramolecular electrophilic cyclization to form the desired five-membered phosphorus-containing ring fused to another five-membered ring. The choice of activating agent and reaction conditions would be crucial in directing the cyclization to achieve the desired regioselectivity and yield. For instance, the use of strong Lewis acids like aluminum chloride is common in phospha-Friedel-Crafts-Bradsher cyclizations to activate P-Cl bonds for intramolecular P-aryl bond formation. mdpi.com

A recent study on the intramolecular Friedel-Crafts cyclization of (ortho-acetalaryl)arylmethanols with phosphines under acidic conditions unexpectedly led to (10-hydroxy-9,10-dihydroanthr-9-yl)phosphonium salts. nih.gov This work highlights the feasibility of forming cyclic structures containing phosphorus via a Friedel-Crafts mechanism and underscores the importance of the electronic nature and steric bulk of the substituents on the phosphorus atom in influencing the reaction outcome. nih.gov

Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms and predicting the selectivity of chemical transformations. nih.gov In the context of synthesizing heteroatom-containing dihydropentalene analogues, computational studies can provide invaluable insights into the intramolecular Friedel-Crafts cyclization process.

For instance, in the aforementioned synthesis of (10-hydroxy-9,10-dihydroanthr-9-yl)phosphonium salts, DFT calculations were employed to understand the thermodynamic stability of the various possible stereoisomers of the product. nih.gov The calculations revealed the relative energies of the different conformers, allowing for a rationalization of the experimentally observed product distribution. nih.gov

A similar computational approach can be applied to investigate the intramolecular Friedel-Crafts cyclization for the synthesis of 1-phospha-1,6a-dihydropentalene derivatives. By modeling the reaction pathway, it is possible to identify the key transition states and intermediates. The calculated activation energies for different potential cyclization pathways can help predict the regioselectivity of the reaction, which is particularly important when the aromatic precursor has multiple possible sites for electrophilic attack.

Furthermore, computational analysis can shed light on the role of the Lewis or Brønsted acid catalyst in activating the phosphine oxide precursor and facilitating the C-P bond formation. The nature of the catalyst-substrate complex and its influence on the electronic structure of the reactants can be modeled to understand how different catalysts might affect the reaction efficiency and selectivity.

The following interactive data table presents a hypothetical summary of computational findings for the stability of different isomers of a substituted 1-phospha-1,6a-dihydropentalene derivative, analogous to the data that would be generated in such a computational study.

IsomerRelative Energy (kcal/mol)Key Dihedral Angle (°)Predicted Abundance (%)
trans-A 0.00175.465
cis-B 1.1265.230
trans-C 4.64-178.14
cis-D 26.61-60.8<1

This table is a hypothetical representation based on analogous systems and is intended to illustrate the type of data obtained from computational studies.

Such computational data, when correlated with experimental results, provides a comprehensive understanding of the reaction mechanism and the factors governing product selectivity. This knowledge is instrumental in optimizing reaction conditions and designing more efficient synthetic routes to novel heteroatom-containing dihydropentalene analogues.

Reaction Mechanisms and Chemical Transformations of 1,6a Dihydropentalene Systems

Cycloaddition Reactivity

The conjugated diene embedded within the 1,6a-dihydropentalene framework makes it an active participant in cycloaddition reactions, a fundamental class of pericyclic reactions for forming cyclic structures.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a substituted alkene, known as the dienophile. wikipedia.org this compound and its derivatives can serve as the 4π-electron diene component in these reactions. The reaction proceeds in a single, concerted step, creating two new carbon-carbon sigma bonds. wikipedia.org

The reactivity in a Diels-Alder reaction is generally enhanced when the diene is electron-rich and the dienophile is electron-poor. libretexts.orgyoutube.com Consequently, dihydropentalenes react efficiently with dienophiles bearing electron-withdrawing groups (EWGs) such as carbonyls, nitriles, or nitro groups. libretexts.org For instance, the reaction between a dihydropentalene and a highly reactive dienophile like maleic anhydride (B1165640) proceeds readily to form a complex polycyclic adduct. libretexts.orgmnstate.edu The stereochemistry of the substituents on both the diene and the dienophile is retained in the product, making the reaction highly stereospecific. libretexts.org

Table 1: Representative Diels-Alder Reaction with a Dihydropentalene System

DieneDienophileProduct
This compoundMaleic AnhydrideTricyclic Adduct

This table illustrates a typical Diels-Alder reaction where this compound acts as the diene.

Beyond the [4+2] cycloaddition, dihydropentalene systems can also engage in [2+2] cycloaddition reactions, typically under photochemical conditions. nsf.gov This type of reaction involves the combination of two alkene components to form a four-membered cyclobutane ring. youtube.com Unlike the thermally allowed Diels-Alder reaction, the direct thermal [2+2] cycloaddition is symmetry-forbidden. youtube.com

However, upon photochemical excitation, an electron in the Highest Occupied Molecular Orbital (HOMO) of one alkene is promoted to the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com This excited state can then react with a ground-state alkene (the dienophile) in a symmetry-allowed fashion. youtube.comyoutube.com These reactions are most effective with electron-deficient alkenes. The use of photosensitizers, such as thioxanthone, can be required, particularly for N-aryl maleimides, to facilitate the energy transfer process necessary for the reaction to proceed. nih.gov

Aromatization and Dehydrogenation Reactions

Dihydropentalenes serve as crucial precursors to pentalenes, which are bicyclic, anti-aromatic 8π-electron systems. The transformation from a non-aromatic dihydropentalene to a pentalene (B1231599) is an oxidation process that involves the removal of two hydrogen atoms (dehydrogenation) to create a fully conjugated system.

One synthetic route involves a bromination/dehydrobromination sequence. acs.org Another established method is the oxidative coupling of the pentalene dianion, which is itself generated from the dihydropentalene precursor via double deprotonation. acs.org This pathway underscores the role of dihydropentalene as a stable starting material for accessing the more reactive and electronically intriguing pentalene core.

Deprotonative Metalation and Anion Chemistry

The presence of sp³-hybridized carbon atoms in the dihydropentalene structure imparts acidity, allowing for deprotonation by suitable bases to form anionic species. These anions are important intermediates in the synthesis of organometallic pentalenide complexes. bath.ac.uk

The deprotonation of a dihydropentalene with one equivalent of a moderately strong base yields a monoanionic species known as a hydropentalenide (HPn⁻). Research on 1,3,4,6-tetraphenyl-dihydropentalene has shown that alkali metal bases with a pKa greater than 15, such as lithium amides (e.g., LiHMDS) or alkoxides, can cleanly effect this transformation. researchgate.netacs.org The parent unsubstituted dihydropentalene is even more acidic, with a pKa estimated to be around 14, and can be deprotonated by hydroxide. acs.org

Upon deprotonation, one of the sp³ carbons is converted to an sp²-hybridized center, and the resulting 6π-electron cyclopentadienyl-like ring becomes aromatic. acs.org The resulting hydropentalenide anion is a valuable ligand in its own right and also serves as an intermediate for the formation of the 10π aromatic pentalenide dianion upon a second deprotonation with a stronger base. youtube.comacs.org The choice of base and solvent can influence the structure of the resulting complexes. researchgate.net For instance, in coordinating solvents like THF, pyridine, or DMSO, these hydropentalenide complexes often exist as solvent-separated ion pairs. researchgate.netacs.org

Table 2: Conditions for the Formation of Hydropentalenides

Dihydropentalene PrecursorBase (pKa)Solvent(s)Anionic Product
1,3,4,6-Tetraphenyl-dihydropentaleneLiHMDS (>15)THF, Pyridine, DMSOLithium 1,3,4,6-Tetraphenylhydropentalenide
Unsubstituted DihydropentaleneHydroxide (~14)Not specifiedHydropentalenide Anion

This table summarizes the base and solvent conditions used for the deprotonation of dihydropentalene derivatives to form monoanionic hydropentalenides. researchgate.netacs.org

Generation of Dianionic Pentalenides

The formation of dianionic pentalenides from dihydropentalene precursors is a critical step in the synthesis of pentalenide-based compounds. This transformation is typically achieved through a double deprotonation reaction using strong bases. The choice of base and solvent system significantly impacts the efficiency and outcome of this reaction.

Influence of Alkali Metal Bases and Solvent Systems on Pentalenide Formation

The generation of dianionic pentalenides from dihydropentalene precursors is highly dependent on the choice of the alkali metal base and the solvent system employed. The process involves a stepwise deprotonation, with the first deprotonation yielding a monoanionic hydropentalenide and the second, stronger base-mediated deprotonation affording the desired dianionic 10π aromatic pentalenide. nih.gov

The selection of the base is crucial, with its strength, determined by the pKa value, dictating the extent of deprotonation. Moderately strong bases with a pKa greater than 15 are sufficient to generate the monoanionic hydropentalenide intermediate. acs.org However, to achieve the second deprotonation and form the dianionic pentalenide, a significantly stronger base with a pKa value exceeding 25 is required. Commonly used alkali metal bases include n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), lithium diethylamide (LiNEt₂), sodium amide (NaNH₂), and potassium hydride (KH). While n-BuLi is a potent base, its use can sometimes lead to decomposition of the starting material, as observed in the case of 1,3,4,6-tetraphenyldihydropentalene. nih.gov In such instances, sterically hindered amide bases like LiNEt₂ have proven to be more effective.

The nature of the alkali metal cation (Li⁺, Na⁺, K⁺) also plays a significant role, primarily influencing the solubility of the resulting pentalenide salt. Homobimetallic salts, particularly lithium pentalenides, often exhibit low solubility in common organic solvents, which can hinder subsequent reactions and characterization. nih.gov To overcome this, the synthesis of heterobimetallic pentalenides, such as those containing both lithium and potassium cations, has been shown to remarkably enhance solubility. This increased solubility is attributed to a less ordered crystal lattice packing compared to their homobimetallic counterparts.

The solvent system is another critical parameter that governs the formation and stability of the pentalenide dianion. Coordinating solvents, such as tetrahydrofuran (THF), diethyl ether (Et₂O), and dimethyl sulfoxide (DMSO), are generally preferred. nih.govacs.org These solvents solvate the alkali metal cations, leading to the formation of solvent-separated ion pairs (SSIP). nih.gov This separation of the cation from the dianionic pentalenide core can enhance the stability and reactivity of the pentalenide. In non-coordinating solvents like toluene or hexane, the aggregation of the organolithium base can be more pronounced, potentially affecting its reactivity. The use of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up these aggregates and increase the basicity and kinetic activity of the organolithium reagent. nih.gov

The table below summarizes the influence of different alkali metal bases and solvent systems on the formation of dianionic pentalenides.

Alkali Metal BaseSolvent SystemObservations
n-BuLiTHF, HexaneCan be effective but may cause decomposition with substituted dihydropentalenes. nih.gov
LiNEt₂THFGenerally provides clean conversion to the dianionic pentalenide.
NaNH₂THFEffective for the formation of sodium pentalenides.
KHMDS/LiNEt₂THFSequential addition leads to soluble heterobimetallic pentalenides.
MeMgClTHFResults in the formation of the monoanionic hydropentalenide. nih.gov

Intramolecular Rearrangements and Isomerizations

Dihydropentalene systems are known to undergo intramolecular rearrangements and isomerizations, which are often driven by the thermodynamic stability of the resulting isomers. These transformations can occur through sigmatropic hydrogen shifts or be catalyzed by acids, leading to a variety of skeletal structures.

Sigmatropic Hydrogen Shifts within Dihydropentalene Skeletons

Sigmatropic hydrogen shifts are a common class of pericyclic reactions that involve the intramolecular migration of a hydrogen atom. wikipedia.orglibretexts.org In the context of dihydropentalene skeletons, nih.gov-sigmatropic hydrogen shifts are particularly prevalent and play a key role in the isomerization of different dihydropentalene isomers. libretexts.org These shifts are thermally allowed and proceed in a suprafacial manner, meaning the hydrogen atom moves across the same face of the π-system. wikipedia.orglibretexts.org

The driving force for these rearrangements is the relative thermodynamic stability of the dihydropentalene isomers. For instance, a this compound can undergo a nih.gov-hydrogen shift to form a more stable 1,5-dihydropentalene (B14688068) isomer. This process involves the migration of a hydrogen atom from one of the sp³-hybridized bridgehead carbons to an adjacent sp²-hybridized carbon, leading to a reorganization of the double bonds within the bicyclic system. The stability of the resulting isomer is influenced by factors such as conjugation and steric interactions.

Computational studies have provided insights into the mechanism and energetics of these sigmatropic shifts. researcher.life The transition state for a nih.gov-hydrogen shift involves a cyclic array of six electrons (four from the diene system and two from the C-H σ-bond), which is characteristic of a Hückel-type aromatic transition state. wikipedia.org The activation energy for these shifts is typically low enough to allow for facile isomerization at or near room temperature, leading to a dynamic equilibrium between different dihydropentalene isomers.

The table below provides a summary of key aspects of sigmatropic hydrogen shifts in dihydropentalene systems.

Type of ShiftStereochemistryDriving Force
nih.gov-Hydrogen ShiftSuprafacialIncreased thermodynamic stability of the resulting isomer.

Acid-Catalyzed Skeletal Rearrangements in Dihydropentalene Derivatives

In addition to thermally induced sigmatropic shifts, dihydropentalene derivatives can undergo skeletal rearrangements catalyzed by acids. These reactions typically involve the isomerization of less stable dihydropentalene isomers to their more thermodynamically stable counterparts. A notable example is the acid-catalyzed conversion of 1,2-dihydropentalene derivatives to the corresponding 1,5-dihydropentalene isomers. acs.org

This isomerization can be facilitated by Brønsted acids such as trifluoroacetic acid or by solid acid catalysts like silica gel and acidic alumina. acs.org The mechanism of this rearrangement is believed to proceed through the protonation of one of the double bonds in the dihydropentalene skeleton, leading to the formation of a carbocation intermediate. Subsequent deprotonation at a different position results in the formation of a new, more stable double bond arrangement.

The susceptibility of dihydropentalene derivatives to acid-catalyzed rearrangement can be influenced by the substitution pattern on the bicyclic core. For instance, while some 1,3-disubstituted 1,2-dihydropentalenes readily isomerize to the 1,5-isomer in the presence of acid, more heavily substituted derivatives, such as 1,3,4,6-tetraphenyl-1,2-dihydropentalene, have been found to be resistant to isomerization under similar conditions. acs.org This suggests that steric hindrance from bulky substituents may disfavor the formation of the carbocation intermediate or hinder the subsequent proton abstraction step required for rearrangement.

The table below highlights the key features of acid-catalyzed skeletal rearrangements in dihydropentalene derivatives.

CatalystType of RearrangementSubstrate Dependence
Brønsted Acids (e.g., TFA)Isomerization of 1,2- to 1,5-dihydropentaleneEffective for less substituted derivatives.
Solid Acids (e.g., Silica, Alumina)Isomerization of 1,2- to 1,5-dihydropentaleneCan be effective, but success is substrate-dependent.

Advanced Theoretical and Computational Investigations of Dihydropentalene Systems

Quantum Chemical Approaches to Electronic Structure

Quantum chemical calculations are fundamental to predicting and explaining the behavior of dihydropentalene systems. These approaches allow for a detailed examination of the electronic landscape of these molecules.

Density Functional Theory (DFT) has become a popular quantum mechanical method for analyzing the structure-property relationships of various compounds. nih.gov DFT calculations are instrumental in determining the ground-state properties of dihydropentalene derivatives and their corresponding pentalenide dianions. rsc.orgnih.gov By solving the Kohn-Sham equations, DFT provides a balance between computational cost and accuracy, making it a valuable tool for investigating molecular systems. nih.govmdpi.com

Beyond structural information, DFT is used to calculate the total electronic energy of the system, which allows for the assessment of molecular stability and reaction energetics. rsc.org The free energy change (ΔG) for reaction intermediates can be calculated from the total electronic energy obtained from DFT, combined with zero-point energy and entropy considerations. rsc.org

Computational TaskApplication in Dihydropentalene SystemsKey Insights
Geometry Optimization Determination of the lowest-energy structure of substituted dihydropentalenes and their pentalenide dianions.Provides accurate bond lengths, bond angles, and substituent orientations, often matching experimental data. nih.gov
Energetics Calculation of total electronic energy, stability of isomers, and reaction free energies.Allows for the comparison of stability between different derivatives and prediction of reaction pathways. rsc.org
Electronic Structure Evaluation of how substituents (electron-donating or -withdrawing) alter the electronic landscape of the pentalenide core.Helps in understanding the polarization and charge distribution within the molecule. rsc.orgnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these two orbitals are critical in determining a molecule's electronic properties and how it will interact with other species. youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com

In the context of dihydropentalene derivatives, FMO analysis is primarily applied to the resulting pentalenide dianions to understand how different substituents tune their electronic behavior. rsc.org Computational studies have shown that arylated pentalenides, derived from their dihydropentalene precursors, are slightly weaker electron donors but significantly better acceptor ligands compared to the unsubstituted pentalenide. rsc.orgnih.gov This modification of the electronic properties is a direct consequence of changes in the HOMO and LUMO energy levels induced by the substituents.

Molecular SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Thioether-dinaphthopentalene Isomer 1-5.51-2.712.80
Thioether-dinaphthopentalene Isomer 2-5.56-2.622.94
Sulfone-dinaphthopentalene Isomer 1-6.21-3.322.89
Sulfone-dinaphthopentalene Isomer 2-6.24-3.223.02
Table based on data for representative diarenopentalene systems, calculated at the B3LYP-D3BJ/def2-TZVP//PBEh-3c level of theory. researchgate.net

Aromaticity and Antiaromaticity Assessment

The concepts of aromaticity and antiaromaticity are central to understanding the stability and electronic properties of cyclic, conjugated molecules. nih.gov Aromatic compounds, which possess a diatropic ring current, are exceptionally stable, whereas antiaromatic compounds, characterized by a paratropic ring current, are typically unstable. nih.gov The pentalenide dianion, formed from 1,6a-dihydropentalene, features a bicyclic 10π-electron core, which according to Hückel's rule (4n+2 π-electrons), has the potential for aromaticity. Computational methods are essential for quantifying this characteristic.

The substitution pattern on the this compound precursor directly influences the aromatic character of the resulting pentalenide dianion. rsc.orgnih.gov By strategically placing electron-donating or electron-withdrawing groups, it is possible to tune the polarization and π-electron delocalization of the pentalenide core. nih.govrsc.org This tuning can enhance or diminish the aromaticity of the system. For example, studies on a series of substituted pentalenides revealed that the unsubstituted version was the most aromatic, indicating that aryl substitution can modulate the degree of aromatic character. nih.gov The interplay between the substituent effect and the inherent drive for aromaticity is a key area of investigation for these molecules. nih.gov

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to probe the magnetic criterion of aromaticity. github.io It involves calculating the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)). github.ioresearchgate.net A negative NICS value indicates the presence of a diatropic ring current (aromaticity), while a positive value signifies a paratropic ring current (antiaromaticity). github.io

NICS scans have been employed to demonstrate the pronounced differences in the aromatic character of various pentalenides derived from substituted dihydropentalenes. nih.gov By comparing the NICS values, researchers can quantify the degree of aromaticity. Studies have shown that while the pentalenide core generally exhibits aromatic character (negative NICS values), the magnitude of this aromaticity is sensitive to the nature and position of the substituents. nih.gov For instance, NICS calculations revealed that the unsubstituted pentalenide dianion is more aromatic than its arylated counterparts. nih.gov

Compound/SystemNICS Value (ppm)Interpretation
Benzene (Reference)~ -8 to -10Aromatic
Cyclobutadiene (Reference)~ +18Antiaromatic
Unsubstituted Pentalenide ( rsc.org²⁻)Most negative in seriesMost aromatic
Aryl-substituted Pentalenide ( nih.gov²⁻, researchgate.net²⁻)Less negative than rsc.org²⁻Aromatic, but less so than unsubstituted
Qualitative data based on findings that the unsubstituted pentalenide is the most aromatic in the series studied. nih.gov

Anisotropy of the Induced Current Density (ACID) is a powerful visualization method that provides a direct representation of electron delocalization and ring currents. beilstein-institut.denih.gov An ACID plot maps the pathways of magnetically induced ring currents, offering a clear distinction between diatropic currents in aromatic systems and paratropic currents in antiaromatic ones. beilstein-institut.descispace.com This method is particularly useful for complex polycyclic systems where simple numerical descriptors like NICS may be influenced by local effects. beilstein-institut.de

Harmonic Oscillator Model of Aromaticity (HOMA) Analysis

The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used quantitative measure of aromaticity based on the geometry of a molecule. It evaluates the degree of bond length equalization within a cyclic system, which is a key characteristic of aromatic compounds. The HOMA index is calculated from the deviation of individual bond lengths from an optimal value, assumed to be characteristic of a fully aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic character. Negative values are typically associated with antiaromaticity, reflecting significant bond length alternation and energetic destabilization.

While specific HOMA index values for this compound are not extensively documented in dedicated studies, analysis of closely related isomers provides significant insight. Computational investigations of the C8H8 potential energy surface have characterized isomers of dihydropentalene. For instance, studies have classified 1,4-dihydropentalene (B14570535) as antiaromatic due to its possession of 4n π electrons within its cyclic conjugated system. This characterization implies that the HOMA index for the five-membered ring in this and similar dihydropentalene isomers would be negative or close to zero, reflecting a lack of aromatic stabilization and significant bond length alternation, consistent with a non-aromatic or antiaromatic classification.

Comparative Studies with Pentalene (B1231599) (antiaromatic) and Pentalenide Dianions (aromatic)

Computational studies provide a clear comparative framework for understanding the electronic structure of dihydropentalene by contrasting it with its parent hydrocarbon, pentalene, and its corresponding dianion, pentalenide. These three species represent classic examples of antiaromatic, non-aromatic/anti-aromatic, and aromatic systems, respectively.

Pentalene (C₈H₆): This molecule is a planar, bicyclic system with 8 π-electrons. According to Hückel's rule (4n π electrons for antiaromaticity), pentalene is archetypally antiaromatic. This electronic configuration leads to significant destabilization, high reactivity, and a pronounced alternation between single and double bonds. Computationally, this is reflected in its diradical character and a strong paratropic ring current. Due to its inherent instability, pentalene dimerizes readily at temperatures above -196 °C.

This compound (C₈H₈): As a non-planar hydrocarbon, this compound does not possess a continuous cycle of conjugated p-orbitals across the entire bicyclic system. The presence of sp³-hybridized carbon atoms disrupts the π-system, preventing the fulfillment of the conditions for either aromaticity or antiaromaticity across the whole molecule. However, the five-membered ring does contain a conjugated diene system. As noted in the HOMA analysis section, some isomers are considered antiaromatic. Dihydropentalenes are primarily significant as stable, isolable precursors for the generation of the aromatic pentalenide dianion through double deprotonation.

Pentalenide Dianion (C₈H₆²⁻): The double reduction or deprotonation of a suitable pentalene precursor (like dihydropentalene) generates the pentalenide dianion. This species is a planar, bicyclic system containing 10 π-electrons. Conforming to Hückel's rule (4n+2 π electrons), the pentalenide dianion is a stable, aromatic species. Computational analyses, including Nucleus-Independent Chemical Shift (NICS) scans and Anisotropy of the Induced Current Density (ACID) calculations, confirm a strong diatropic (aromatic) ring current around the perimeter of the C₈ core. This aromaticity results in equalized C-C bond lengths within the rings and significant thermodynamic stability compared to its neutral precursors.

Compoundπ-Electron CountElectronic CharacterRelative StabilityGeometry
Pentalene8AntiaromaticVery Low (Highly Reactive)Planar
This compound4 (in conjugated portion)Non-aromatic / AntiaromaticModerate (Isolable Precursor)Non-planar
Pentalenide Dianion10AromaticHighPlanar

Computational Studies of Reaction Mechanisms and Potential Energy Surfaces

Transition state analysis is a powerful computational tool used to understand and predict the outcomes of chemical reactions. By locating the transition state (TS)—the highest energy point along a reaction coordinate—and calculating its energy, chemists can determine the activation energy barrier for a specific reaction pathway. When multiple products can be formed from a single reactant, comparing the activation energies of the different pathways allows for the prediction of product selectivity; the pathway with the lowest energy barrier is kinetically favored and will yield the major product.

In the context of dihydropentalene chemistry, a key reaction is its deprotonation to form the pentalenide dianion. This process can be complex, as different protons can be abstracted, potentially leading to various isomeric intermediates or undesired side products. For example, studies on substituted dihydropentalenes note that positional control is crucial to prevent exocyclic deprotonation during metalation. A detailed transition state analysis using methods like Density Functional Theory (DFT) would be instrumental in understanding this selectivity. By modeling the approach of a base to different protons on the dihydropentalene scaffold, researchers could calculate the respective transition state structures and their energies. Such an analysis would reveal which deprotonation site is kinetically preferred, thereby guiding the choice of precursor substitution, base, and reaction conditions to achieve the desired pentalenide product with high selectivity. However, specific computational studies detailing the transition state analysis for the selective deprotonation of this compound are not widely available in the current literature.

The potential energy surface (PES) for a given molecular formula, such as C₈H₈, is a multidimensional landscape that maps the energy of the system as a function of its geometry. Minima on this surface correspond to stable or metastable isomers (like the various dihydropentalenes), while saddle points represent the transition states that connect them. Mapping the PES is crucial for understanding the dynamic behavior of molecules, including their isomerization pathways.

For the C₈H₈ family, which includes cyclooctatetraene (B1213319) as well as various dihydropentalene isomers, computational studies can trace the minimum energy paths for interconversion between these structures. Such studies would involve calculating the energy barriers (activation energies) associated with transformations like hydride shifts or skeletal rearrangements that convert one dihydropentalene isomer into another. For example, the thermal rearrangement of 1,5-dihydropentalene (B14688068) to the 1,2-isomer is a known process. A computational investigation of this pathway would involve locating the transition state structure for the hydrogen shift and calculating its energy relative to the reactant and product. This provides a quantitative measure of the kinetic feasibility of the isomerization. While the concept is well-established, comprehensive computational maps of the C₈H₈ PES detailing the specific isomerization pathways and energy barriers for this compound are not extensively detailed in published research.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of dihydropentalenes in solution. It provides detailed information about the chemical environment of individual atoms, enabling the elucidation of complex molecular frameworks.

In the study of dihydropentalenes, the formation of multiple isomers is a common challenge. Multi-dimensional NMR techniques are indispensable for the unambiguous identification and assignment of the signals for each specific isomer present in a sample. walisongo.ac.idnih.gov

Correlation Spectroscopy (COSY): This 1H-1H correlation experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. By revealing the connectivity of proton networks, COSY spectra are instrumental in tracing the carbon backbone of the dihydropentalene core and its substituents. youtube.comemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms (1JCH). This provides a direct link between the proton and carbon skeletons of the molecule, greatly simplifying the assignment of the 13C NMR spectrum. nih.govyoutube.comemerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): To piece together the complete molecular structure, particularly around quaternary carbons or across heteroatoms, the HMBC experiment is employed. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (2JCH and 3JCH). For instance, HMBC spectra have been crucial in confirming the major isomer in reaction mixtures containing tetraarylated dihydropentalenes by showing key correlations between specific protons and carbons. youtube.comemerypharma.com

These 2D NMR methods, often used in concert, allow for a comprehensive assignment of all 1H and 13C chemical shifts, providing definitive evidence for the specific isomeric form of a dihydropentalene derivative.

Table 1: Common 2D NMR Techniques for 1,6a-Dihydropentalene Characterization
TechniqueCorrelationPrimary Application
COSY1H - 1HIdentifies proton-proton coupling networks to establish spin systems.
HSQC1H - 13C (one bond)Correlates protons to their directly attached carbons for 13C assignment.
HMBC1H - 13C (multiple bonds)Establishes long-range connectivity to piece together the molecular framework.

When synthetic procedures yield mixtures of dihydropentalene isomers or other byproducts, Diffusion-Ordered Spectroscopy (DOSY) offers a powerful, non-invasive method for analysis. researchgate.netdtic.mil This technique separates the NMR signals of different chemical species based on their translational diffusion coefficients, which are primarily dependent on their size and shape. manchester.ac.ukmanchester.ac.uk

In a DOSY experiment, a series of 1H NMR spectra are acquired with varying pulsed-field gradient strengths. The signals corresponding to larger molecules (which diffuse more slowly) decay less rapidly than those of smaller molecules. manchester.ac.uk The data is then processed to generate a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. manchester.ac.uk This allows for the "virtual" separation of the components in a mixture, providing the individual NMR spectra for each species. nih.gov DOSY has been successfully used to confirm the presence of two isomeric 1,2-dihydropentalenes in reaction mixtures, distinguishing them based on subtle differences in their hydrodynamic radii. researchgate.net

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for molecules that can be grown as single crystals. This technique offers a three-dimensional map of electron density, from which the precise positions of atoms in the crystal lattice can be determined. carleton.eduscribd.com

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. carleton.edumdpi.com For novel dihydropentalene derivatives, this technique provides incontrovertible proof of atomic connectivity and stereochemistry. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. carleton.eduumass.edu The angles and intensities of the diffracted beams are used to compute an electron density map of the molecule, which is then used to refine the atomic positions, bond lengths, and bond angles. carleton.eduresearchgate.net

The high-resolution data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the molecule's geometry. gla.ac.uk For dihydropentalene systems, this includes precise measurements of carbon-carbon bond lengths, which can provide insight into the electronic structure and degree of bond localization within the fused-ring system. researchgate.net The analysis of bond lengths in various pentalene (B1231599) moieties has been used to understand the antiaromatic character and stability of these compounds. researchgate.netresearchgate.net Furthermore, the crystallographic data reveals the molecule's conformation in the solid state, including ring puckering and the spatial orientation of substituents.

Table 2: Representative C-C Bond Lengths in Pentalene Systems from X-ray Data
Bond TypeTypical Length (Å)Significance
C-C Single Bond~1.47 ÅIndicates localization of single bond character. researchgate.net
C=C Double Bond~1.35 ÅIndicates localization of double bond character.
Intermediate1.38 - 1.44 ÅSuggests delocalization or strain within the ring system. researchgate.net

Mass Spectrometry (MS) and Photoelectron Spectroscopy

Mass spectrometry and photoelectron spectroscopy are powerful techniques that provide information on the molecular weight, elemental composition, and electronic structure of dihydropentalene compounds.

Mass Spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ionized molecules. This provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can yield the elemental formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecular structure. Studies on the dissociative ionization of related aromatic compounds like naphthalene (B1677914) have suggested the formation of the pentalene cation (C8H6•+) as a stable fragmentation product, highlighting the relevance of this core structure in mass spectrometric analysis. leidenuniv.nl

Photoelectron Spectroscopy (PES) probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. csu.edu.aucsu.edu.au Ultraviolet Photoelectron Spectroscopy (UPS) is particularly useful for studying the valence electronic structure. csu.edu.au Although the inherent instability of the parent pentalene makes experimental gas-phase UPS challenging, theoretical simulations have been used to predict the photoelectron spectra of pentalene and its derivatives. csu.edu.auresearchgate.net These studies provide valuable data on orbital energies, ionization potentials, and the effects of substitution on the electronic properties and antiaromaticity of the pentalene system. csu.edu.aucsu.edu.au Combining mass spectrometry with photoelectron spectroscopy, as in photoion mass-selected threshold photoelectron spectroscopy (ms-TPES), allows for isomer-specific analysis of complex mixtures by providing vibrational fingerprints for each mass channel. nih.gov

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Applications and Advanced Research Perspectives

Dihydropentalenes as Versatile Synthetic Building Blocks

The dihydropentalene framework serves as a foundational component for constructing more complex molecular architectures. Its inherent reactivity and defined stereochemistry make it a valuable precursor in multi-step syntheses.

Dihydropentalenes are recognized as versatile building blocks in chemical synthesis. nih.gov Their utility stems from their role as precursors to the pentalenide dianion, a bicyclic 10π aromatic system that has generated significant interest. acs.org The synthesis of dihydropentalenes themselves has evolved, with methods like the base-promoted Michael annulation of cyclopentadienes with α,β-unsaturated ketones allowing for a wide range of substitution patterns. acs.org This accessibility has expanded the library of known dihydropentalene scaffolds, making them readily available for more complex synthetic endeavors. acs.org

While direct applications in the total synthesis of specific natural products are an emerging area, the dihydropentalene motif is a core component of larger fused-ring systems found in various functional materials. nih.gov For example, derivatives of 5,10-dihydroindeno[2,1-a]indene, which contain a central 1,4-dihydropentalene (B14570535) unit, are used to create advanced polymers. nih.gov The strategic synthesis of these precursors is crucial for controlling the properties of the final material. nih.gov The development of efficient synthetic routes to substituted dihydropentalenes is considered a key step toward their broader use in constructing complex molecules. nih.govrsc.orgelsevierpure.com

Synthetic StrategyPrecursorsDihydropentalene Product TypeReference
Michael AnnulationCyclopentadienes and α,β-unsaturated ketones (enones)1,3,4,6-Tetraarylated dihydropentalenes acs.org
Thermal Cyclization6-Vinyl fulvene (B1219640)1,5-Dihydropentalene (B14688068) rsc.org
Intramolecular Condensation6-Substituted fulvenes and enolates1,3-Disubstituted dihydropentalenes rsc.org
Thermal RearrangementCyclooctatetraene (B1213319) (COT)Unsubstituted dihydropentalene rsc.org

Dihydropentalene-Derived Ligands in Organometallic Chemistry

The deprotonation of dihydropentalene yields the pentalenide dianion (Pn²⁻), a robust ligand capable of coordinating with a wide array of metals across the periodic table. rsc.orgresearchgate.net These pentalenide complexes exhibit unique structural and electronic properties, driving research into their synthesis, characterization, and catalytic potential. rsc.org

The synthesis of organometallic pentalenide complexes typically begins with the double deprotonation of a dihydropentalene precursor. acs.orgacs.org For instance, 1,3,4,6-tetraphenyl-dihydropentalene can be deprotonated with strong alkali metal bases to yield the corresponding pentalenide complexes. acs.org The resulting dianionic pentalenide ligand is then reacted with metal halides in salt metathesis reactions to form the desired organometallic complex. nih.gov This method has been successfully used to synthesize a range of f-block bis(pentalenide) sandwich 'ate' complexes with lanthanides such as Y, La, Ce, Tb, and Yb. nih.gov

Advanced characterization techniques are crucial for elucidating the structure and bonding of these complexes. Single-crystal X-ray diffraction is essential for determining the solid-state structure, including the coordination mode of the pentalenide ligand and the geometry around the metal centers. acs.orgacs.org Nuclear Magnetic Resonance (NMR) and UV-vis spectroscopy provide valuable information about the complexes in solution. acs.org

Complex TypeDihydropentalene PrecursorMetal SourceKey Characterization MethodReference
Alkali Metal Pentalenide1,3,4,6-Tetraphenyl-dihydropentaleneLi, Na, K basesNMR, UV-vis, X-ray Diffraction acs.org
Lanthanide Sandwich 'Ate' Complex1,3,4,6-Tetraphenyl-dihydropentaleneLnCl₃ or LnBr₃ (Ln = Y, La, Ce, Tb, Yb)X-ray Diffraction, ¹H NMR nih.gov
Cerium(IV) Sandwich Complex1,4-TIPS₂-DihydropentaleneCeCl₃ followed by oxidationX-ray Crystallography rsc.org

The pentalenide ligand is particularly adept at bridging two metal centers, creating bimetallic complexes with the potential for direct metal-metal interactions and electronic communication. researchgate.netrsc.org The ligand can adopt various coordination modes, including η⁵/η⁵, η⁵/η³, and η³/η³, which dictate the proximity and orientation of the metal fragments. researchgate.netrsc.org

These bimetallic complexes can be classified as syn or anti based on the relative position of the two metals with respect to the pentalenide plane. rsc.org The choice between these geometries and the specific coordination mode is influenced by the electronic preferences of the metal centers and steric interactions between ancillary ligands. rsc.org For example, in rhodium(I) pentalenide complexes, the ancillary ligands (e.g., CO vs. C₂H₄) can determine whether the syn or anti isomer is favored. rsc.org The ability of the ligand to support two proximate metal centers allows for the study of electronic coupling, which is critical for developing cooperative catalytic systems. rsc.orgnih.gov In some ytterbocene complexes, the geometry of the bridging ligand has been shown to effectively inhibit electronic communication between the metal centers. figshare.com

While the field is still developing, dihydropentalenide-derived complexes are recognized for their potential in homogeneous catalysis. acs.orgresearchgate.net The unique ligand scaffold can stabilize metal centers in various oxidation states and geometries, which is a desirable feature for catalytic cycles. mdpi.com The capacity to hold two metal centers in close proximity suggests applications in bimetallic catalysis, where cooperative effects can lead to enhanced reactivity and selectivity. rsc.orgdtu.dk

Research has pointed toward the potential use of mono- and bimetallic d- and f-block pentalenide complexes in the activation of small molecules and in olefin polymerization catalysis. researchgate.net The development of new pentalenide complexes is seen as a promising avenue for creating novel catalysts for a wide range of chemical transformations. rsc.orgrsc.org Homogeneous catalysis by organometallic complexes is a cornerstone of industrial chemistry, used in the production of everything from bulk chemicals to complex pharmaceuticals, and novel ligand systems like pentalenides are continuously sought to improve these processes. researchgate.netwiley.com

Development of Functional Materials Based on Dihydropentalene Scaffolds

The rigid, planar structure of the dihydropentalene core makes it an attractive building block for the creation of novel functional materials, particularly in the field of organic electronics. nih.gov By incorporating the dihydropentalene unit into larger conjugated polymer backbones, researchers can fine-tune the electronic and physical properties of the resulting materials. nih.gov

An important application is in the development of ladder-type conjugated polymers, which are known for their highly planar backbones and potential for high charge-carrier mobility. nih.gov Researchers have synthesized isomeric donor monomers incorporating a central 1,4-dihydropentalene structure. nih.gov The orientation of appended thieno groups (syn vs. anti) leads to distinct electronic properties: the anti-isomer exhibits a fully delocalized conjugation pathway, whereas the syn-isomer features cross-conjugation, which limits delocalization along the polymer backbone. nih.gov These polymers have shown good solubility, processability, and potential for use in organic electronic devices. nih.gov The design of such functional composite scaffolds is a key area of materials science. nih.gov

PolymerDihydropentalene-Based MonomerConjugation TypeKey PropertyReference
anti-C16DHIT-BTanti-C16DHIT-BrLinear ConjugationHighly planar backbone, fully delocalized nih.gov
syn-C16DHIT-BTsyn-C16DHIT-BrCross-ConjugationLimited delocalization along the backbone nih.gov

Future Directions and Emerging Research Areas

A significant challenge in the field has been the synthesis of pentalene (B1231599) precursors, which has limited the exploration of their organometallic chemistry. researchgate.netbath.ac.uk However, recent advancements have established more straightforward synthetic protocols that allow for the controlled variation of substituents on the dihydropentalene scaffold. rsc.org A notable strategy involves a base-promoted Michael annulation of cyclopentadienes with α,β-unsaturated ketones, enabling the introduction of both symmetrical and unsymmetrical aryl and alkyl substitution patterns. researchgate.net

This control over substitution is crucial for tuning the electronic properties of the resulting pentalenide dianions (Pn²⁻), which are formed by the deprotonation of dihydropentalenes. rsc.orgacs.org Researchers have successfully incorporated both electron-donating and electron-withdrawing aromatic groups at the 1,3,4,6-positions, systematically altering the electronic structure of the bicyclic 10π aromatic core. rsc.org The effects of these substituents on the electronic properties have been studied through NMR spectroscopy and evaluated by DFT calculations. rsc.orgnih.gov For instance, frontier orbital analyses have shown that arylated pentalenides act as slightly weaker donors but much better acceptor ligands compared to the unsubstituted pentalenide. rsc.org This tunability is key to designing ligands for specific applications in organometallic chemistry and catalysis. researchgate.net

Substituent TypePosition(s)Effect on Pentalenide CoreSynthetic Method
Aryl (e.g., Phenyl, p-Tolyl)1,3,4,6Symmetrical or unsymmetrical substitutionBase-promoted Michael annulation researchgate.net
Electron-withdrawing (e.g., p-FPh)1,3Polarization of the pentalenide core nih.govDeprotonative metalation of substituted dihydropentalenes nih.gov
Electron-donating1,3,4,6Tuning of electronic properties rsc.orgControlled variation via synthetic protocol rsc.org
Alkyl (e.g., Methyl)-Requires positional control to avoid side reactionsNot specified

The development of new synthetic routes has expanded the range of known dihydropentalene scaffolds significantly. researchgate.net Research has led to the synthesis of various 1,3,4,6-tetra-arylated dihydropentalenes, which serve as precursors to novel pentalenide ligands. researchgate.netacs.org The deprotonation of these precursors yields not only the dianionic pentalenides but also monoanionic hydropentalenides. bath.ac.ukacs.org

A notable area of exploration is the creation of new ligand architectures based on these derivatives. For example, solubility issues with simple dilithium (B8592608), disodium, and dipotassium (B57713) salts of tetraphenylpentalenide have been overcome by synthesizing hetero-bimetallic alkali metal salts. bath.ac.uk These mixed-metal complexes, the first of their kind for pentalenides, exhibit enhanced solubility, which allows for better characterization and application in solution-phase reactions. bath.ac.ukacs.org

Furthermore, the introduction of different substituents, such as silyl (B83357) groups, has been shown to increase the stability and solubility of the resulting pentalenide complexes. researchgate.net The coordination chemistry potential of these new ligands has been demonstrated through the synthesis of novel organometallic complexes, such as a polarized anti-dirhodium(I) complex, highlighting the potential for creating materials with unique electronic and structural properties. rsc.org The ongoing exploration of dihydropentalene derivatives continues to provide a foundation for new ligand designs and applications in catalysis and materials science. researchgate.net

Q & A

Q. What are the standard synthetic routes for 1,6a-Dihydropentalene derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound derivatives typically involves cycloaddition or substitution reactions. For example, Silberzahn et al. demonstrated the reaction of acetylene-bis(phosphonous-bisdimethylamide) with tetraphenyl-cyclopentadienone to yield 1-phospha-1,6a-dihydropentalene derivatives . Optimization requires controlling stoichiometry, solvent polarity, and temperature, as these influence reaction kinetics and byproduct formation. Characterization via NMR and mass spectrometry is critical to confirm intermediate stability and final product purity .

Q. How are crystallographic and spectroscopic techniques applied to characterize this compound structures?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond angles, ring strain, and substituent orientation in 1,6a-Dihydropentalenes. For instance, Silberzahn et al. reported SC-XRD data for sulfurized derivatives, revealing non-planar geometries due to steric effects . Complementary techniques like 31^{31}P NMR and IR spectroscopy help track functional group transformations (e.g., oxidation of phosphorous centers) .

Q. What stability challenges arise during the storage of this compound derivatives, and how can they be mitigated?

Methodological Answer: Derivatives with electron-deficient rings or reactive substituents (e.g., thio- or oxo-groups) are prone to dimerization or oxidation. Stability assays under inert atmospheres (N2_2/Ar) and low-temperature storage (-20°C) are recommended. Accelerated degradation studies using HPLC can identify optimal stabilizers (e.g., radical scavengers) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel cycloaddition reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity in Diels-Alder reactions. For example, electron-rich dienophiles preferentially attack electron-deficient positions in the dihydropentalene ring. Transition state analysis identifies steric and electronic barriers, guiding experimental design .

Q. What strategies resolve contradictions in kinetic data for this compound synthesis?

Methodological Answer: Discrepancies in rate constants may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Use isotopic labeling (e.g., 13^{13}C or 2^{2}H) to trace mechanistic steps. Statistical tools like Arrhenius plots and Eyring equations differentiate temperature-dependent pathways, while in-situ FTIR monitors intermediate lifetimes .

Q. How do steric and electronic effects in this compound derivatives influence their application in catalysis?

Methodological Answer: Bulky substituents (e.g., phenyl groups) enhance catalyst stability but reduce substrate accessibility. Electrochemical studies (cyclic voltammetry) correlate redox potentials with catalytic activity in cross-coupling reactions. Comparative studies using Hammett plots quantify electronic effects of substituents on reaction rates .

Q. What statistical frameworks are suitable for analyzing inconsistent spectroscopic data in this compound studies?

Methodological Answer: Multivariate analysis (e.g., PCA or PLS regression) identifies outliers in NMR or mass spectrometry datasets. Bayesian inference models assess confidence intervals for low-signal impurities, while error propagation analysis quantifies uncertainty in kinetic parameters .

Methodological Guidance Table

Research PhaseKey TechniquesReferences
Synthesis Cycloaddition reactions, stoichiometric optimization, inert atmosphere protocols
Characterization SC-XRD, 31^{31}P NMR, DFT calculations
Data Analysis Multivariate statistics, isotopic labeling, Arrhenius/Eyring models
Mechanistic Studies Transition state analysis, in-situ FTIR, electrochemical profiling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.